molecular formula C13H13Cl2N3O2S B11169906 2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11169906
M. Wt: 346.2 g/mol
InChI Key: VMTVFOTVAKAVJB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent.

    Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thiosemicarbazide derivative.

    Coupling of the intermediates: The final step involves coupling the dichlorophenoxy intermediate with the thiadiazole ring under suitable conditions, such as in the presence of a base and a solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in studies related to enzyme inhibition or receptor binding.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. For instance, if used as a bioactive compound, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with herbicidal properties.

    N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide: A compound with a similar thiadiazole ring structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of its dichlorophenoxy and thiadiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H13Cl2N3O2S

Molecular Weight

346.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H13Cl2N3O2S/c1-2-3-12-17-18-13(21-12)16-11(19)7-20-10-5-4-8(14)6-9(10)15/h4-6H,2-3,7H2,1H3,(H,16,18,19)

InChI Key

VMTVFOTVAKAVJB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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